molecular formula C11H22O3 B14488856 tert-Butyl 3-hydroxy-3,4-dimethylpentanoate CAS No. 64566-24-1

tert-Butyl 3-hydroxy-3,4-dimethylpentanoate

Cat. No.: B14488856
CAS No.: 64566-24-1
M. Wt: 202.29 g/mol
InChI Key: ZFJZCWIPUASUEO-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3,4-dimethylpentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxy group, and two methyl groups attached to a pentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-hydroxy-3,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-3,4-dimethylpentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-3,4-dimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 3-oxo-3,4-dimethylpentanoate.

    Reduction: 3-hydroxy-3,4-dimethylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-hydroxy-3,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3,4-dimethylpentanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-hydroxypropionate: Similar in structure but with a shorter carbon chain.

    tert-Butyl 3-hydroxy-4-methylpentanoate: Similar but with a different substitution pattern on the pentanoate backbone.

    tert-Butyl 3-hydroxy-3-methylbutanoate: Similar but with a different branching pattern.

Uniqueness

tert-Butyl 3-hydroxy-3,4-dimethylpentanoate is unique due to the presence of both a hydroxy group and two methyl groups on the pentanoate backbone, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

64566-24-1

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3,4-dimethylpentanoate

InChI

InChI=1S/C11H22O3/c1-8(2)11(6,13)7-9(12)14-10(3,4)5/h8,13H,7H2,1-6H3

InChI Key

ZFJZCWIPUASUEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(CC(=O)OC(C)(C)C)O

Origin of Product

United States

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